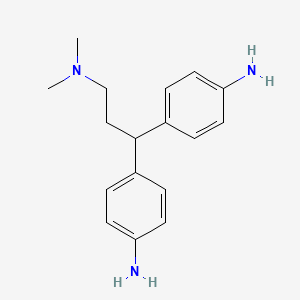
Aniline, 4,4'-(3-dimethylaminopropylidene)DI-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aniline, 4,4’-(3-dimethylaminopropylidene)DI- is a chemical compound that belongs to the class of aromatic amines It is characterized by the presence of an aniline group attached to a 3-dimethylaminopropylidene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Aniline, 4,4’-(3-dimethylaminopropylidene)DI- typically involves the reaction of aniline with 3-dimethylaminopropylidene derivatives under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of Aniline, 4,4’-(3-dimethylaminopropylidene)DI- is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent quality and efficiency. The use of advanced purification techniques, such as distillation and crystallization, further enhances the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Aniline, 4,4’-(3-dimethylaminopropylidene)DI- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aromatic ring of the compound can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Aniline, 4,4’-(3-dimethylaminopropylidene)DI- has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is utilized in the study of enzyme interactions and protein modifications.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Aniline, 4,4’-(3-dimethylaminopropylidene)DI- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and physiological responses, making the compound valuable for studying biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aniline: A simpler aromatic amine with a single aniline group.
4-Dimethylaminoaniline: An aniline derivative with a dimethylamino group attached to the aromatic ring.
Methylenedianiline: A compound with two aniline groups connected by a methylene bridge.
Uniqueness
Aniline, 4,4’-(3-dimethylaminopropylidene)DI- is unique due to the presence of the 3-dimethylaminopropylidene moiety, which imparts distinct chemical properties and reactivity. This structural feature allows for specific interactions with molecular targets and enables the compound to participate in a broader range of chemical reactions compared to simpler aniline derivatives.
Eigenschaften
CAS-Nummer |
22083-70-1 |
|---|---|
Molekularformel |
C17H23N3 |
Molekulargewicht |
269.4 g/mol |
IUPAC-Name |
4-[1-(4-aminophenyl)-3-(dimethylamino)propyl]aniline |
InChI |
InChI=1S/C17H23N3/c1-20(2)12-11-17(13-3-7-15(18)8-4-13)14-5-9-16(19)10-6-14/h3-10,17H,11-12,18-19H2,1-2H3 |
InChI-Schlüssel |
RTTHPWSOBOYXNR-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCC(C1=CC=C(C=C1)N)C2=CC=C(C=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


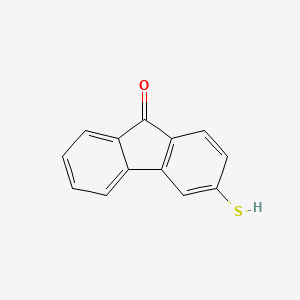

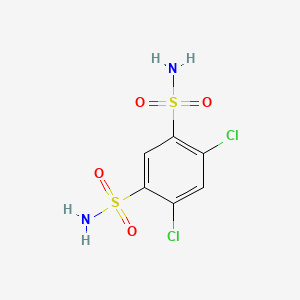
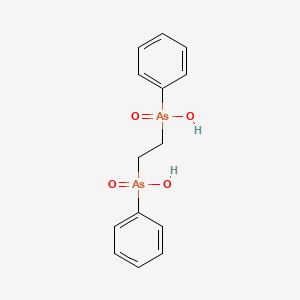
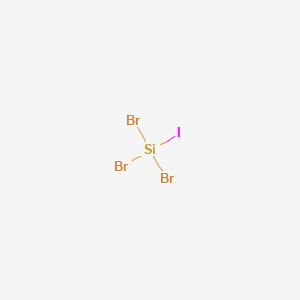
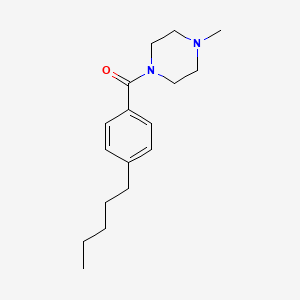
![2,2'-[Methylenebis(nitroazanediyl)]diacetic acid](/img/structure/B14714842.png)

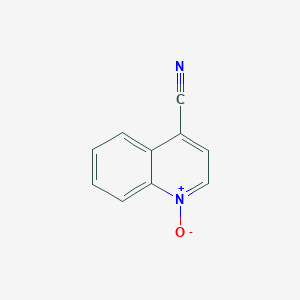


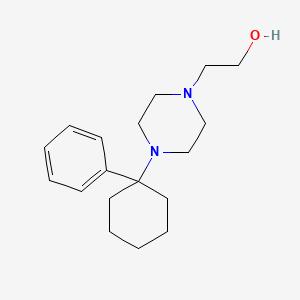
![(4-Chlorophenyl)[2-hydroxy-4-(octyloxy)phenyl]methanone](/img/structure/B14714892.png)

